![molecular formula C10H18OSi B13488859 3-(Trimethylsilyl)spiro[3.3]heptan-1-one](/img/structure/B13488859.png)
3-(Trimethylsilyl)spiro[3.3]heptan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Trimethylsilyl)spiro[3.3]heptan-1-one is a unique organic compound characterized by its spirocyclic structure. The compound features a spiro[3.3]heptane core with a trimethylsilyl group attached to the third carbon and a ketone functional group at the first carbon. This structure imparts distinct chemical properties and reactivity, making it a valuable compound in various scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trimethylsilyl)spiro[3One common method is the strain-relocating cyclization reaction, which efficiently constructs the spiro[3.3]heptane framework . The reaction conditions often include the use of strong bases and specific solvents to facilitate the cyclization process.
Industrial Production Methods
While detailed industrial production methods for 3-(Trimethylsilyl)spiro[3.3]heptan-1-one are not extensively documented, the compound can be synthesized on a larger scale using optimized versions of the laboratory synthetic routes. Industrial production may involve continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Trimethylsilyl)spiro[3.3]heptan-1-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone can be reduced to form alcohols or other reduced products.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
3-(Trimethylsilyl)spiro[3.3]heptan-1-one has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules and studying spirocyclic chemistry.
Biology: The compound is used in the development of bioactive molecules and studying biological pathways.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-(Trimethylsilyl)spiro[3.3]heptan-1-one involves its interaction with molecular targets through its functional groups. The trimethylsilyl group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic regions of biological molecules. The ketone group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Spiro[3.3]heptan-1-one: Lacks the trimethylsilyl group, resulting in different chemical properties and reactivity.
Spiro[3.3]heptane: A saturated hydrocarbon with no functional groups, making it less reactive.
Trimethylsilyl derivatives: Compounds with trimethylsilyl groups attached to different core structures, exhibiting varied reactivity and applications.
Uniqueness
3-(Trimethylsilyl)spiro[3.3]heptan-1-one is unique due to its combination of a spirocyclic core and a trimethylsilyl group. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable in various research and industrial applications.
Propriétés
Formule moléculaire |
C10H18OSi |
|---|---|
Poids moléculaire |
182.33 g/mol |
Nom IUPAC |
1-trimethylsilylspiro[3.3]heptan-3-one |
InChI |
InChI=1S/C10H18OSi/c1-12(2,3)9-7-8(11)10(9)5-4-6-10/h9H,4-7H2,1-3H3 |
Clé InChI |
XKPHXHWPWWNFHO-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C1CC(=O)C12CCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


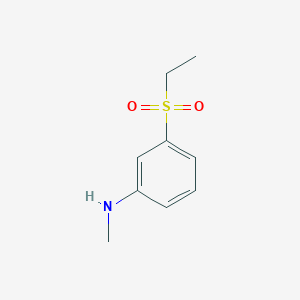
![N-{3-aminobicyclo[1.1.1]pentan-1-yl}propane-1-sulfonamide hydrochloride](/img/structure/B13488801.png)
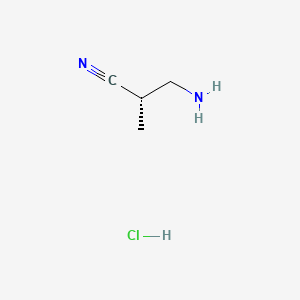
![2-{Methyl[(prop-2-EN-1-yloxy)carbonyl]amino}propanoic acid](/img/structure/B13488820.png)
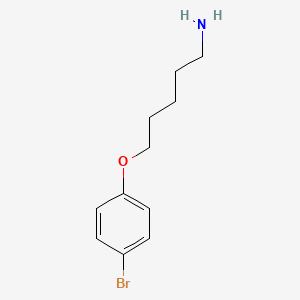
![3-[(4H-1,2,4-triazol-3-yl)methyl]benzoic acid](/img/structure/B13488833.png)
![2-[5-(1H-pyrrol-1-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13488834.png)
![6-Oxospiro[3.3]heptane-2-carbaldehyde](/img/structure/B13488837.png)
![Tert-butyl 2-(bromomethyl)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B13488846.png)
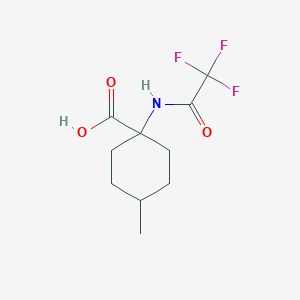
![[(2S)-morpholin-2-yl]methanesulfonamide hydrochloride](/img/structure/B13488853.png)
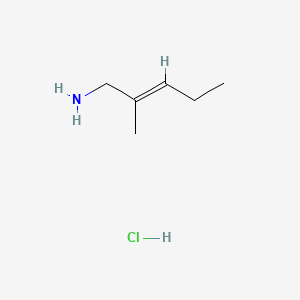

![2-Amino-6,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid](/img/structure/B13488873.png)
